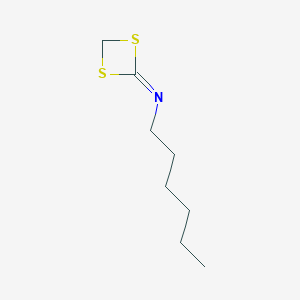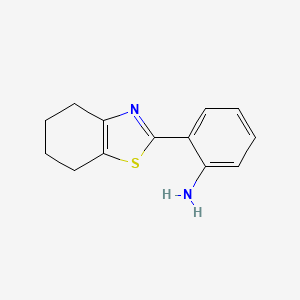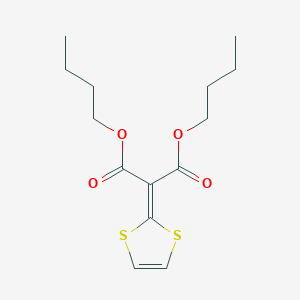
Propanedioic acid, 1,3-dithiol-2-ylidene-, dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, 1,3-dithiol-2-ylidene-, dibutyl ester is a chemical compound with the molecular formula C12H18O4S2. It is known for its unique structure, which includes a 1,3-dithiolane ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1,3-dithiol-2-ylidene-, dibutyl ester typically involves the reaction of malonic acid derivatives with dithiolane compounds. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, 1,3-dithiol-2-ylidene-, dibutyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols.
Aplicaciones Científicas De Investigación
Propanedioic acid, 1,3-dithiol-2-ylidene-, dibutyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug design.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which propanedioic acid, 1,3-dithiol-2-ylidene-, dibutyl ester exerts its effects involves interactions with various molecular targets. The dithiolane ring can interact with metal ions and other electrophilic species, influencing biochemical pathways. The ester groups can also participate in hydrolysis reactions, releasing active intermediates that can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Propanedioic acid, 1,3-dithiol-2-ylidene-, bis(1-methylethyl) ester
- Malonic acid, dibutyl ester
- Diisopropyl 1,3-dithiolane-2-ylidenemalonate
Uniqueness
Propanedioic acid, 1,3-dithiol-2-ylidene-, dibutyl ester is unique due to its specific ester groups and the presence of the 1,3-dithiolane ring. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
59937-38-1 |
|---|---|
Fórmula molecular |
C14H20O4S2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
dibutyl 2-(1,3-dithiol-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H20O4S2/c1-3-5-7-17-12(15)11(14-19-9-10-20-14)13(16)18-8-6-4-2/h9-10H,3-8H2,1-2H3 |
Clave InChI |
VREGCLSORVLYFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(=C1SC=CS1)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)

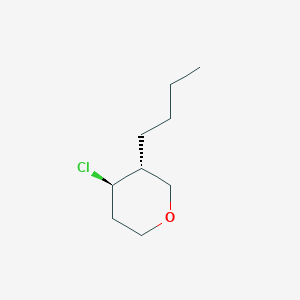
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
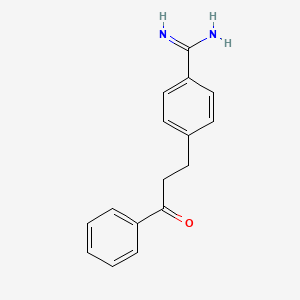


![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)
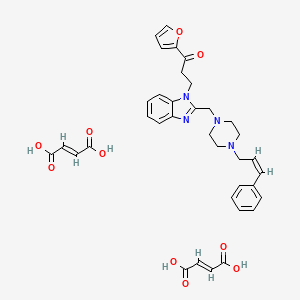
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
